2,6-difluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
Description
2,6-Difluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide is a heterocyclic compound featuring a benzamide core substituted with two fluorine atoms at the 2- and 6-positions. The molecule also contains a triazolopyridazine moiety linked via an ethyloxy bridge to the benzamide group, with a 3-fluorophenyl substituent on the triazolo ring. Fluorine atoms are strategically incorporated to enhance metabolic stability and lipophilicity, critical factors in drug design .
Properties
IUPAC Name |
2,6-difluoro-N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N5O2/c21-13-4-1-3-12(11-13)19-26-25-16-7-8-17(27-28(16)19)30-10-9-24-20(29)18-14(22)5-2-6-15(18)23/h1-8,11H,9-10H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZYIJBNKGIAKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the triazolopyridazine intermediate.
Attachment of the Benzamide Moiety: The final step involves the coupling of the triazolopyridazine derivative with a benzamide precursor using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles like alkyl halides, under conditions such as reflux in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds related to triazolo-pyridazine derivatives exhibit significant anticancer properties. The specific compound has shown promise in inhibiting tumor growth in various cancer cell lines. For instance, studies have demonstrated its efficacy against breast and lung cancer cells by inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Preliminary studies have indicated that it may inhibit the growth of certain bacterial strains, making it a candidate for further investigation as an antibacterial agent. The fluorinated phenyl groups may enhance lipophilicity, aiding membrane penetration and increasing antimicrobial effectiveness .
Neurological Applications
Given the presence of the triazolo moiety, there is potential for neuroprotective effects. Compounds with similar structures have been explored for their ability to modulate neurotransmitter systems and provide neuroprotection in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to elucidate the specific mechanisms involved .
Study on Anticancer Effects
A recent study investigated the anticancer effects of 2,6-difluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide) on human breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell viability with IC50 values indicating effective cytotoxicity at micromolar concentrations. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
Antimicrobial Activity Assessment
In another study assessing antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, making it a potent modulator of biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 2-Chloro-6-Fluoro-N-(2-((3-(3-Methoxyphenyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Oxy)Ethyl)Benzamide
The closest structural analog is 2-chloro-6-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide (CAS: 1021031-00-4), which differs in two key regions (Table 1):
Benzamide Substituents : The target compound has 2,6-difluoro substitutions, whereas the analog has 2-chloro-6-fluoro substitutions. Chlorine’s larger atomic radius and higher lipophilicity may increase membrane permeability but could also elevate toxicity risks compared to fluorine .
Triazolopyridazine Substituent: The target compound features a 3-fluorophenyl group, while the analog has a 3-methoxyphenyl group.
Table 1: Molecular Comparison of Target Compound and Analog
| Property | Target Compound | Analog (CAS: 1021031-00-4) |
|---|---|---|
| Molecular Formula | C₂₁H₁₅F₃N₅O₃ (estimated) | C₂₁H₁₇ClFN₅O₃ |
| Molecular Weight | ~413.3 g/mol (estimated) | 441.8 g/mol |
| Benzamide Substituents | 2,6-difluoro | 2-chloro-6-fluoro |
| Triazolopyridazine Substituent | 3-fluorophenyl | 3-methoxyphenyl |
| Key Functional Groups | Fluorine (lipophilicity enhancer), ethyloxy linker | Chlorine (lipophilicity), methoxy (polarity), ethyloxy linker |
Other Triazolopyridazine Derivatives
- 2-((3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Thio)Acetic Acid : This derivative () replaces the ethyloxy linker with a thioacetic acid group. Sulfur-containing linkers may alter electronic properties and binding affinity compared to oxygen-based linkers, though data on biological activity are unavailable .
- Flumetsulam : A triazolo-pyrimidine sulfonamide pesticide (), flumetsulam shares a triazole ring but lacks the pyridazine and benzamide components. Its pesticidal activity highlights the relevance of triazole heterocycles in agrochemical design .
Research Implications and Limitations
While specific pharmacokinetic or toxicological data for the target compound are absent in the provided evidence, structural comparisons suggest:
- The 2,6-difluoro substitution may offer superior metabolic stability compared to the analog’s chloro-fluoro combination.
- The 3-fluorophenyl group likely enhances blood-brain barrier penetration relative to the methoxy-substituted analog, though this requires experimental validation.
Further studies should prioritize synthesizing the target compound and evaluating its bioactivity, toxicity, and environmental impact, particularly given the structural parallels to pesticidal and bioactive molecules .
Biological Activity
The compound 2,6-difluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide (CAS Number: 1021066-15-8) is a novel synthetic molecule that has garnered attention due to its potential biological activity. This article aims to provide a detailed examination of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 413.4 g/mol. The structure features a triazolo-pyridazine moiety, which is known for its diverse biological activities. The presence of fluorine atoms in the structure often enhances the compound's lipophilicity and bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 413.4 g/mol |
| CAS Number | 1021066-15-8 |
Anticancer Activity
Recent studies have focused on the anticancer potential of compounds containing triazolo and pyridazine rings. For instance, derivatives similar to our compound have been evaluated for their inhibitory effects on various cancer cell lines. A study indicated that compounds with triazolo-pyridazine structures exhibited significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, with IC values ranging from 1.06 to 2.73 μM .
Antitubercular Activity
The compound's structural analogs have also been investigated for their antitubercular activity against Mycobacterium tuberculosis. A series of benzamide derivatives were synthesized and evaluated, showing promising results with IC values between 1.35 and 2.18 μM against the H37Ra strain of M. tuberculosis . While specific data on our compound's activity against tuberculosis is limited, the structural similarities suggest potential effectiveness.
The mechanism by which compounds like This compound exert their biological effects often involves the inhibition of key enzymes or receptors associated with disease progression. For example, triazole derivatives have been shown to inhibit c-Met kinase activity, which is crucial in cancer metastasis .
Cytotoxicity Studies
Cytotoxicity assessments are critical in determining the safety profile of new compounds. In vitro studies using human embryonic kidney cells (HEK-293) demonstrated that several structurally related compounds were nontoxic at effective concentrations . This indicates a favorable therapeutic window for further development.
Study on Triazolo-Pyridazine Derivatives
A significant study evaluated a range of triazolo-pyridazine derivatives for their anticancer properties. The most promising compound from this study exhibited an IC value comparable to established anticancer drugs . Such findings highlight the potential for further exploration of our target compound in similar contexts.
Pharmacological Profile
A review on the medicinal attributes of 1,2,4-triazoles summarizes various biological activities including antibacterial and antifungal properties . This broad spectrum suggests that compounds like This compound could be assessed for additional pharmacological applications beyond cancer treatment.
Q & A
[Basic] What are the standard synthetic routes for preparing 2,6-difluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide?
Methodological Answer:
Synthesis typically involves multi-step reactions:
Triazolo-pyridazine Core Formation : Cyclocondensation of hydrazine derivatives with substituted pyridazines under reflux in ethanol or acetonitrile. For example, triazolo rings are formed via [1,2,4]triazolo[4,3-b]pyridazine precursors using trichloroisocyanuric acid (TCICA) as a cyclizing agent .
Etherification : Coupling the triazolo-pyridazine core with a fluorinated benzamide via nucleophilic substitution. A common approach uses potassium carbonate (K₂CO₃) as a base in polar aprotic solvents (e.g., DMF) to facilitate alkoxy group formation at the 6-position .
Amide Bond Formation : Activation of the carboxylic acid (e.g., via benzoyl chloride intermediates) and reaction with ethylenediamine derivatives under Schotten-Baumann conditions .
Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (e.g., ethyl acetate/light petroleum mixtures) .
[Basic] Which analytical techniques are critical for structural confirmation of this compound?
Methodological Answer:
- 1H/13C-NMR Spectroscopy : Analyze proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and carbon signals to confirm substitution patterns. Deuterated DMSO or CDCl₃ are typical solvents .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS for [M+H]+ ions) .
- FT-IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch ~1650 cm⁻¹, triazole ring vibrations ~1500 cm⁻¹) .
- X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry in crystalline derivatives .
[Basic] How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Handling : Use flame-retardant antistatic lab coats, nitrile gloves, and fume hoods to avoid inhalation/contact. Electrostatic discharge precautions are critical due to pyridazine reactivity .
- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C. Avoid moisture and light exposure to prevent hydrolysis or photodegradation .
- Incompatibilities : Separate from strong oxidizers (e.g., peroxides) and acids to avoid exothermic reactions .
[Advanced] How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
Methodological Answer:
- Systematic Substitution : Modify the triazolo-pyridazine core (e.g., 3-fluorophenyl → 3-trifluoromethylphenyl) to enhance target binding. Use parallel synthesis to generate analogs .
- Bioisosteric Replacement : Replace the benzamide moiety with sulfonamide or urea groups to improve solubility and pharmacokinetics (PK) .
- Bivalent Design : Link two pharmacophores (e.g., via polyethylene glycol spacers) to exploit cooperative binding, as seen in BRD4 inhibitors .
Validation : Test analogs in cellular assays (e.g., c-Myc downregulation) and compare IC₅₀ values. Use molecular docking to predict binding affinities .
[Advanced] What strategies resolve contradictions in pharmacological data (e.g., in vitro vs. in vivo efficacy)?
Methodological Answer:
- Metabolic Stability Screening : Use liver microsome assays to identify rapid clearance pathways (e.g., cytochrome P450-mediated oxidation) .
- Plasma Protein Binding (PPB) : Measure free fraction via equilibrium dialysis; high PPB may reduce in vivo bioavailability despite potent in vitro activity .
- Tissue Distribution Studies : Radiolabel the compound and quantify accumulation in target tissues (e.g., tumors) using LC-MS/MS .
Case Example : AZD5153, a bivalent triazolopyridazine, showed enhanced in vivo tumor growth inhibition by improving tissue penetration and reducing efflux .
[Advanced] How can pharmacokinetic (PK) properties be optimized for this compound?
Methodological Answer:
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl, morpholine) to lower logP and reduce hepatic clearance. Calculate partition coefficients using HPLC-derived logD₇.₄ .
- Prodrug Strategies : Mask acidic/basic moieties (e.g., esterify benzamide) to enhance oral absorption. Hydrolyze in vivo via esterases .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to avoid drug-drug interactions. Use fluorogenic substrates in human liver microsomes .
[Advanced] What experimental designs validate target engagement in complex biological systems?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Heat-treat lysates to denature unbound proteins; quantify stabilized target via Western blot .
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target. Identify binding sites via tryptic digest and LC-MS/MS .
- In Vivo Pharmacodynamics : Monitor biomarker modulation (e.g., c-Myc mRNA levels in xenograft models) post-dosing. Correlate with plasma concentrations .
[Basic] What are the key physicochemical properties influencing this compound’s reactivity?
Methodological Answer:
- Solubility : Determine via shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Low solubility (<10 µM) may necessitate formulation with cyclodextrins .
- pKa Prediction : Use potentiometric titration or computational tools (e.g., ACD/Labs) to identify ionizable groups (e.g., benzamide NH, ~8.5) .
- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify melting points and polymorph transitions .
[Advanced] How can researchers mitigate off-target effects during lead optimization?
Methodological Answer:
- Selectivity Profiling : Screen against panels of related targets (e.g., kinase or GPCR arrays) to identify cross-reactivity .
- Cryo-EM/Co-crystallization : Resolve target-compound structures to guide rational modifications reducing off-target binding .
- Functional Genomics : Use CRISPR-Cas9 knockout models to confirm on-target effects in disease-relevant cell lines .
[Basic] What safety protocols are essential for handling fluorinated intermediates during synthesis?
Methodological Answer:
- Ventilation : Use scrubbers to capture HF byproducts from fluorophenyl intermediates. Monitor air quality with fluoride ion-selective electrodes .
- Waste Disposal : Neutralize fluorinated waste with calcium hydroxide before disposal. Avoid aqueous release due to environmental persistence .
- Emergency Procedures : For skin contact, rinse with 1% calcium gluconate solution to bind free fluoride ions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
